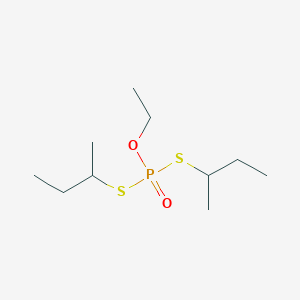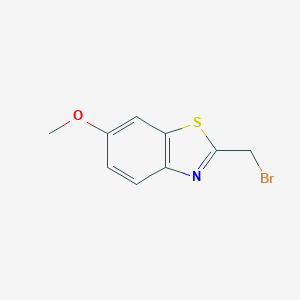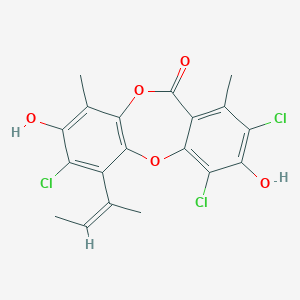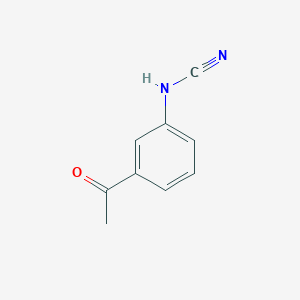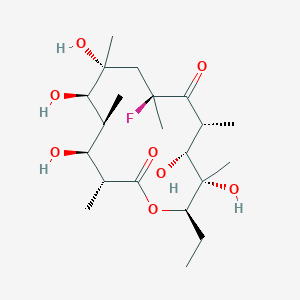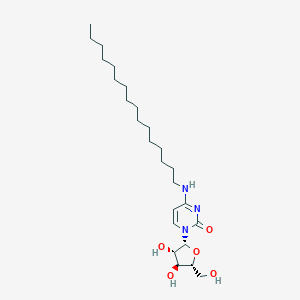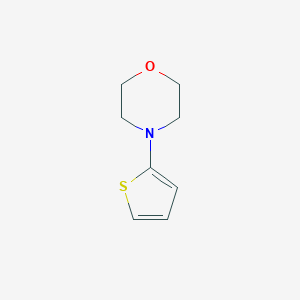
4-(Thiophen-2-YL)morpholine
Overview
Description
“4-(Thiophen-2-YL)morpholine” is a chemical compound with the molecular formula C8H11NOS. It’s a derivative of morpholine, a six-membered ring compound containing both ether and amine functional groups . This compound is related to a class of biologically active compounds known as thiophene-based analogs .
Synthesis Analysis
The synthesis of thiophene derivatives, including “4-(Thiophen-2-YL)morpholine”, often involves heterocyclization of various substrates . For instance, analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one have been synthesized where water-solubilizing groups were placed at the 1-position . Another example involves the synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines .Molecular Structure Analysis
The molecular structure of “4-(Thiophen-2-YL)morpholine” can be analyzed using various spectroscopic techniques. For instance, mass spectral data can provide information about the molecular weight and the structure of the compound .Chemical Reactions Analysis
The chemical reactions involving “4-(Thiophen-2-YL)morpholine” can be complex and varied. For example, one study investigated the inhibition effect of a novel Mannich base on the corrosion of mild steel in hydrochloric acid solution . Another study highlighted the synthesis of thiophene derivatives by heterocyclization of various substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Thiophen-2-YL)morpholine” can be determined using various analytical techniques. For instance, the compound’s thermal stability can be assessed using techniques such as differential scanning calorimetry .Scientific Research Applications
Inhibitors of Phosphoinositide 3-Kinase : 4-(1,3-Thiazol-2-yl)morpholine derivatives are potent and selective inhibitors of phosphoinositide 3-kinase. This makes them useful in xenograft models of tumor growth (Alexander et al., 2008).
PI3K-AKT-mTOR Pathway Inhibitors : These compounds are used in novel inhibitors of the PI3K-AKT-mTOR pathway, a critical pathway in cancer biology (Hobbs et al., 2019).
Synthesis of Thiobenzamides : The compound is employed in the microwave-assisted Willgerodt-Kindler's reaction for synthesizing thiobenzamides and their derivatives (Agnimonhan et al., 2014).
DNA-Dependent Protein Kinase Inhibition : It serves as a potent inhibitor of DNA-dependent protein kinase (DNA-PK) and enhances the cytotoxicity of ionizing radiation in vitro and DNA-inducing cytotoxic anticancer agents (Cano et al., 2013).
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide : Derivatives of 4-(Thiophen-2-YL)morpholine inhibit tumor necrosis factor alpha and nitric oxide, indicating potential in anti-inflammatory and immunomodulatory therapies (Lei et al., 2017).
Antimicrobial and Antitubercular Activity : Some derivatives have shown remarkable anti-tuberculosis activity and superior anti-microbial activity (S.V et al., 2019). Additionally, N-[4-methyl-2-(R-phenylimino)thiazol-3-yl]-morpholine derivatives exhibit antibacterial and antifungal activity, especially against gram-positive strains (Yeromina et al., 2019).
Chemical Synthesis Applications : 4-(1-cyclohexen-1-yl)-morpholine is used in reactions to produce various compounds such as N-acetyl-morpholine and 2-acetoxy-ketone (Corbani et al., 1973).
Luminescent Lanthanide Ion Complexes : Complexes of 4-(Thiophen-2-YL)morpholine with Eu(III) triflate yield highly luminescent solutions, which are significant in materials science (de Bettencourt-Dias et al., 2007).
Antitrypanosomal and Anticancer Potential : Some compounds have weak trypanocidal activities but could be useful in cancer treatment due to their cytotoxicity on brine shrimp larvae (Agnimonhan et al., 2012).
Crystal Structure Studies : The crystal structure of certain derivatives has been analyzed, providing insights into their molecular conformation and potential interactions (Prabhu et al., 2015).
Safety And Hazards
Future Directions
The future directions for research on “4-(Thiophen-2-YL)morpholine” could involve exploring its potential applications in various fields. For instance, morpholine and thiomorpholine scaffolds have been identified as having diverse bioactivity profiles, suggesting potential for further exploration in drug discovery .
properties
IUPAC Name |
4-thiophen-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-8(11-7-1)9-3-5-10-6-4-9/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLIIVMLKURDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568813 | |
| Record name | 4-(Thiophen-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-YL)morpholine | |
CAS RN |
19983-19-8 | |
| Record name | 4-(Thiophen-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



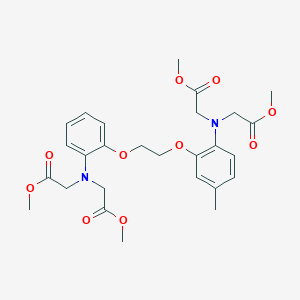
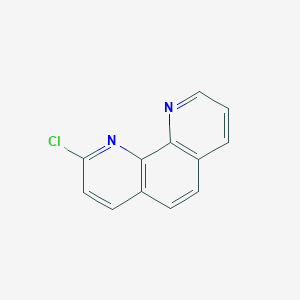
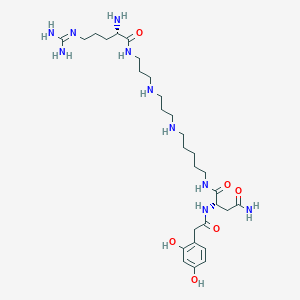
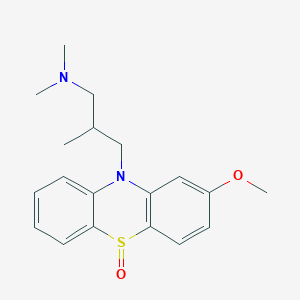
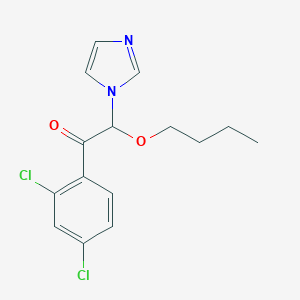
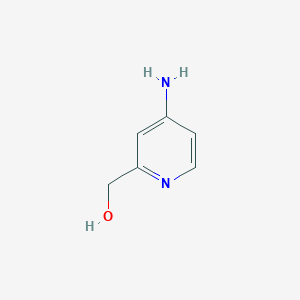
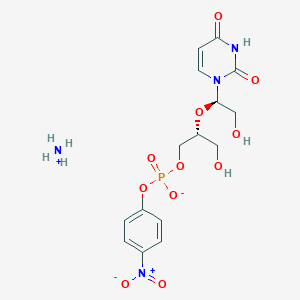
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
